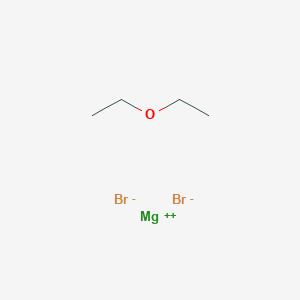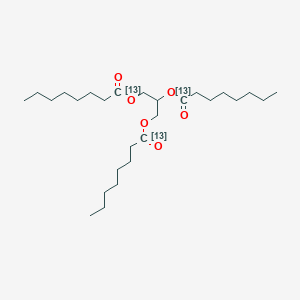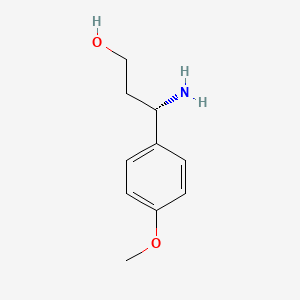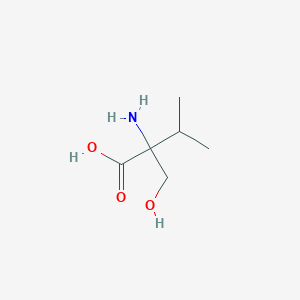
4-フェニルアミノベンゾニトリル
概要
説明
4-Phenylamino-benzonitrile is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenylamino-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylamino-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
4-フェニルアミノベンゾニトリルの用途の包括的な分析
4-フェニルアミノベンゾニトリルは、科学研究において幅広い用途を持つ汎用性の高い化学化合物です。以下は、さまざまな分野におけるそのユニークな用途の詳細な分析です。
分光学的特性評価: 4-フェニルアミノベンゾニトリルは、密度汎関数理論(DFT)を使用して広く研究されてきました。 この化合物の振動モードは、実験的に分析でき、計算された波数を用いて裏付けることができ、その分子構造の理解に役立ちます .
分子構造解析: 4-フェニルアミノベンゾニトリルの分子構造は、その反応性と他の分子との相互作用を理解するために重要です。 DFT研究は、自然結合軌道(NBO)分析を通じて、分子内の電荷の非局在化に関する洞察を提供します .
誘電率研究: この化合物の誘電特性、例えばマイクロ波および光周波数での誘電率、緩和時間、および静的誘電率は、材料科学における用途にとって重要です .
生物学的活性: 分子ドッキング研究は、4-フェニルアミノベンゾニトリルが、インフルエンザエンドヌクレアーゼ阻害剤などの生物学的標的に相互作用する可能性があることを示唆しており、創薬と薬理学における潜在的な用途を示しています .
抗炎症作用: 4-フェニルアミノベンゾニトリルの誘導体は合成され、抗炎症作用について評価されています。 これらの研究は、新しい治療薬の開発にとって重要です .
計算化学: この化合物は、さまざまな化学的環境における類似の分子の挙動を予測するための計算研究のモデルとして役立ち、理論化学研究にとって不可欠です .
材料科学: 誘電特性により、4-フェニルアミノベンゾニトリルは、特定の電気的特性を持つ新しい材料の開発に使用できます .
天文学: 興味深いことに、4-フェニルアミノベンゾニトリルの母体化合物であるベンゾニトリルは、2018年に宇宙で検出されました。 この発見は、特定の芳香族分子が星間物質中で初めて同定されたことを示しており、宇宙における複雑な有機分子の存在と形成に関する研究につながる可能性があります .
作用機序
Target of Action
The primary targets of 4-Phenylamino-benzonitrile are currently unknown. This compound is a synthetic organic compound, often used as an intermediate in organic synthesis . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Phenylamino-benzonitrile are not well-studied. Its impact on bioavailability is unknown. It is soluble in ethanol, dimethylformamide (dmf), and dichloromethane, but almost insoluble in water , which could influence its absorption and distribution in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Phenylamino-benzonitrile. For instance, its solubility characteristics suggest that it may be more effective in non-polar environments. Furthermore, it should be stored in a dry, cool place, away from flammable materials and oxidizing agents for stability .
特性
IUPAC Name |
4-anilinobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJDZWDNBFIGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433388 | |
| Record name | 4-PHENYLAMINO-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36602-01-4 | |
| Record name | 4-PHENYLAMINO-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
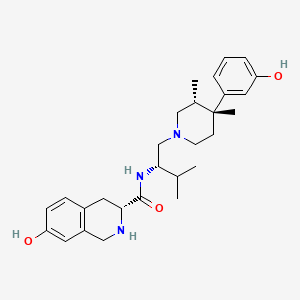
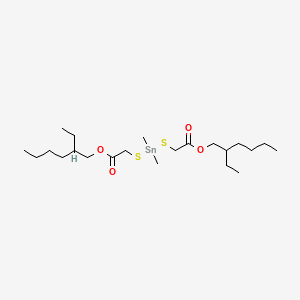

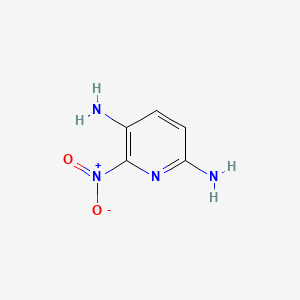
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)

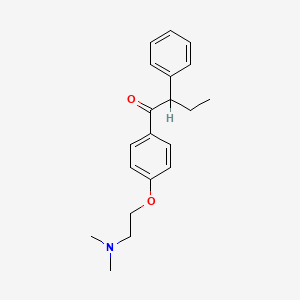
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
